3-Iodo-6-methoxyimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An NH2CN-promoted convergent integration of three self-sorting domino sequences is described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .Scientific Research Applications
Coordination Chemistry and Complex Compounds
3-Iodo-6-methoxyimidazo[1,2-a]pyridine, like its structural relatives, exhibits properties that make it a candidate for forming complex compounds with various ligands. The chemistry of similar compounds has been extensively reviewed, highlighting their ability to form complexes that exhibit notable properties such as spectroscopic characteristics, structural intricacies, magnetic properties, and biological and electrochemical activities. These properties suggest potential research avenues, especially in understanding the complex formation and activity of similar imidazo[1,2-a]pyridine derivatives (Boča, Jameson, & Linert, 2011).
Importance in Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, like those from pyridine and indazole, are known for their versatility in organic synthesis, catalysis, and drug development. Their significance in creating metal complexes, designing catalysts, and medicinal applications (including anticancer, antibacterial, and anti-inflammatory activities) denotes the broad utility of these compounds. This highlights the potential of this compound in similar applications, especially considering its structural similarity to these heterocycles (Li et al., 2019).
Optical Sensors and Biological Significance
Compounds containing heteroatoms, including derivatives of imidazo[1,2-a]pyridine, play a crucial role in the synthesis of optical sensors and have a range of biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, indicating the potential of this compound in sensor technology and its biological relevance (Jindal & Kaur, 2021).
Optoelectronic Materials
The integration of similar heterocyclic compounds into π-extended conjugated systems has shown great value in creating novel optoelectronic materials. The use of such compounds in luminescent elements, photoelectric conversion elements, and image sensors, alongside their electroluminescent properties, emphasizes the potential application of this compound in the field of optoelectronics and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal and Synthetic Applications
The structural and functional significance of pyrimidine and imidazole rings in various medicinal contexts, including as building blocks for drug-like candidates with a broad range of properties (e.g., anticancer, CNS agents, anti-inflammatory), underscores the importance of compounds like this compound. Their role in structure-activity relationship (SAR) studies and drug development points to the potential medicinal relevance of this compound (Cherukupalli et al., 2017).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that future research may continue to explore the potential applications of these compounds in pharmaceuticals.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 3-iodo-6-methoxyimidazo[1,2-a]pyridine belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Given the potential of imidazo[1,2-a]pyridines as therapeutic agents , it can be inferred that this compound may have significant molecular and cellular effects.
properties
IUPAC Name |
3-iodo-6-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYPAFIVWNNNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2I)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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